tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
CAS No.: 112741-49-8
Cat. No.: VC20810585
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112741-49-8 |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m0/s1 |
| Standard InChI Key | MRUKRSQUUNYOFK-RBUKOAKNSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Fundamental Chemical Identity and Structure
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is characterized by its specific stereochemistry, denoted by the (2R,3S) configuration and negative optical rotation. The compound contains a morpholine core—a six-membered heterocyclic ring with one nitrogen and one oxygen atom—substituted with two phenyl groups at positions 2 and 3, and a tert-butoxycarbonyl group at position 4. The presence of an oxo group at position 6 creates a lactone functionality within the morpholine ring.
Chemical Identification
The following table presents the key chemical identifiers for tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate:
| Parameter | Value |
|---|---|
| CAS Registry Number | 112741-49-8 |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.41 g/mol |
| IUPAC Name | tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate |
| InChIKey | MRUKRSQUUNYOFK-RBUKOAKNSA-N |
The compound is also known by several synonyms, including N-tert-butoxycarbonyl-(2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholine and (2R,3S)-6-Oxo-2,3-diphenyl-morpholine-4-carboxylic acid tert-butyl ester .
Structural Features
The structure of tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is distinguished by:
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A morpholine ring with a lactone functionality (6-oxo)
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Two phenyl groups at positions 2 and 3 with specific stereochemistry (2R,3S)
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen at position 4
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Two stereogenic centers that give rise to its optical activity
The presence of these stereogenic centers results in chirality, which is fundamental to the compound's biological activity and utility in asymmetric synthesis.
Physical Properties
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibits distinct physical properties that influence its handling, storage, and application in synthetic processes.
Appearance and Basic Properties
The compound appears as a white to off-white solid at room temperature . Its physical state and appearance are important considerations for researchers working with this compound in laboratory settings.
Thermodynamic and Spectroscopic Properties
The following table summarizes the key physical properties of tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate:
| Property | Value | Notes |
|---|---|---|
| Melting Point | 206°C (decomposition) | Literature value |
| Optical Rotation | [α]₂₅/D -87° | In methylene chloride (c=5.5) |
| Predicted Boiling Point | 509.6±50.0°C | Calculated value |
| Predicted Density | 1.175±0.06 g/cm³ | Calculated value |
| Predicted pKa | -3.28±0.60 | Calculated value |
The negative optical rotation ([α]₂₅/D -87°) is a characteristic property that distinguishes this enantiomer from its counterpart, tert-Butyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, which exhibits a positive rotation .
Solubility Profile
The compound demonstrates limited solubility in common organic solvents:
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Slightly soluble in acetone (requires heating and sonication)
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Slightly soluble in chloroform
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Slightly soluble in dimethyl sulfoxide (DMSO)
This solubility profile influences the choice of solvents and conditions for reactions involving this compound .
Synthesis and Reactivity
Chemical Reactivity
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate participates in various chemical reactions, leveraging functional groups within its structure:
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The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions
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The lactone functionality can undergo ring-opening reactions
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The nitrogen atom can participate in nucleophilic substitution reactions
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The phenyl groups can engage in electrophilic aromatic substitution
These reactivity patterns make the compound valuable as a synthetic intermediate in complex molecule synthesis.
Applications and Significance
Role in Pharmaceutical Synthesis
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate serves as a key intermediate in the synthesis of various biologically active compounds, including:
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(-)-Jorumycin
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(-)-Renieramycin G
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3-epi-Jorumycin
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3-epi-Renieramycin G
These target molecules have significant pharmaceutical importance, particularly in cancer treatment and as antibiotics.
Applications in Asymmetric Synthesis
The compound's defined stereochemistry makes it valuable in asymmetric synthesis as a:
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Chiral building block
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Stereochemical template
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Source of chirality in stereoselective transformations
Research indicates the compound's utility in developing new methodologies for asymmetric synthesis, particularly in reactions requiring precise stereochemical control.
Biological Applications
The morpholine scaffold, along with the specific stereochemistry of this compound, contributes to its potential in:
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Enzyme inhibition studies
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Receptor binding investigations
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Development of bioactive molecules
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Structure-activity relationship studies in drug discovery
| Risk Statements | Safety Statements | Water Hazard Class |
|---|---|---|
| 36/37/38 (Irritating to eyes, respiratory system, and skin) | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) | WGK Germany: 3 (Severe hazard to waters) |
| 37/39 (Wear suitable gloves and eye/face protection) |
These safety guidelines emphasize the importance of proper protective equipment and handling procedures when working with this compound .
Research Developments and Future Prospects
Current Research Findings
Current research on tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate focuses on:
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Enhanced synthetic methodologies for its preparation
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Exploration of new applications in medicinal chemistry
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Investigation of structure-activity relationships in related compounds
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Development of novel synthetic routes to natural products using this compound as a key intermediate
Comparative Analysis with Related Compounds
The (2R,3S)-(-) isomer exhibits distinct properties compared to its enantiomer, the (2S,3R)-(+) isomer (CAS 112741-50-1). These differences extend beyond optical rotation to include:
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Different biological activities
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Unique reaction pathways in stereoselective transformations
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Varied efficacy as synthetic intermediates for specific target molecules
This stereochemical differentiation highlights the importance of enantioselective synthesis and the value of both isomers in different applications.
Future Research Directions
Future investigations involving tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate may include:
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Development of new methodologies for its stereoselective synthesis
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Exploration of its potential in combating drug resistance
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Application in the synthesis of novel pharmaceutical agents
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Investigation of structure-property relationships for optimizing its use as a synthetic intermediate
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